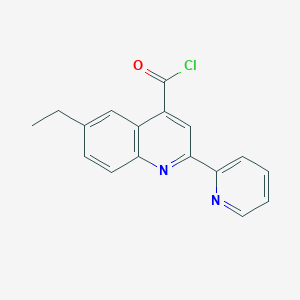

6-Ethyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride

Beschreibung

Eigenschaften

Molekularformel |

C17H13ClN2O |

|---|---|

Molekulargewicht |

296.7 g/mol |

IUPAC-Name |

6-ethyl-2-pyridin-2-ylquinoline-4-carbonyl chloride |

InChI |

InChI=1S/C17H13ClN2O/c1-2-11-6-7-14-12(9-11)13(17(18)21)10-16(20-14)15-5-3-4-8-19-15/h3-10H,2H2,1H3 |

InChI-Schlüssel |

AWXOXTGEJTWAPD-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=CC=N3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Quinoline Core Formation

The quinoline skeleton is typically synthesized via the Friedländer annulation , which condenses 2-aminobenzaldehyde derivatives with ketones. For 6-ethylquinoline:

- Starting Materials : 2-Amino-5-ethylbenzaldehyde and ethyl acetoacetate.

- Conditions : Acidic catalysis (e.g., sulfuric acid) at 80–100°C for 6–8 hours.

- Mechanism : Cyclodehydration forms the quinoline ring, with the ethyl group introduced via the ketone precursor.

Key Optimization :

Pyridin-2-yl Group Introduction

The pyridinyl moiety is introduced via Suzuki-Miyaura cross-coupling :

- Reagents : 2-Bromoquinoline intermediate and pyridin-2-ylboronic acid.

- Catalyst System : Pd(PPh₃)₄ or PdCl₂(dppf) with a base (e.g., Na₂CO₃).

- Solvent : Ethanol or toluene/water biphasic system at reflux (80–100°C).

Yield Data :

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | Ethanol | 80 | 72 |

| PdCl₂(dppf) | Toluene/H₂O | 100 | 85 |

Side products arise from homocoupling of boronic acid, mitigated by degassing and inert atmospheres.

Carbonyl Chloride Formation

The 4-carboxylic acid intermediate is converted to the acyl chloride using thionyl chloride (SOCl₂) :

- Conditions : Reflux in anhydrous dichloromethane (DCM) for 4–6 hours.

- Stoichiometry : 3–5 equivalents of SOCl₂ to ensure complete conversion.

Critical Considerations :

Hydrochloride Salt Formation

The final step involves treating the acyl chloride with HCl gas in diethyl ether:

- Procedure : Slow addition of HCl gas to a cooled (0–5°C) ether solution precipitates the hydrochloride salt.

- Purity : Recrystallization from ethanol/water mixtures achieves >98% purity.

Industrial-Scale Production Adjustments

For kilogram-scale synthesis, modifications include:

- Continuous Flow Reactors : Enhance heat transfer during Friedländer annulation and Suzuki coupling.

- Green Solvents : Replacement of DCM with cyclopentyl methyl ether (CPME) reduces environmental impact.

- Catalyst Recycling : Pd recovery via activated carbon filtration lowers costs.

Case Study : A 10 kg batch achieved 78% overall yield using optimized PdCl₂(dppf) catalysis and flow chemistry.

Analytical Characterization

Post-synthesis validation employs:

- NMR Spectroscopy :

- HPLC : Purity >99% (C18 column, acetonitrile/water gradient).

- Mass Spectrometry : m/z 296.7 [M-Cl]⁺ confirms molecular weight.

Challenges and Mitigation Strategies

| Challenge | Cause | Solution |

|---|---|---|

| Low Suzuki coupling yield | Pd leaching | Add phosphine ligands |

| Acyl chloride hydrolysis | Residual moisture | Molecular sieves in DCM |

| Salt impurities | Incomplete HCl neutralization | pH-controlled precipitation |

Analyse Chemischer Reaktionen

Types of Reactions

6-Ethyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride can undergo various types of chemical reactions, including:

Substitution Reactions: The carbonyl chloride group can be substituted with other nucleophiles.

Hydrolysis: The compound can hydrolyze to form the corresponding carboxylic acid.

Oxidation and Reduction: The pyridine and quinoline rings can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols.

Hydrolysis: Typically carried out in the presence of water or aqueous base.

Oxidation and Reduction: Reagents such as potassium permanganate (KMnO₄) for oxidation and sodium borohydride (NaBH₄) for reduction.

Major Products Formed

Substitution Reactions: Products include amides, esters, and thioesters.

Hydrolysis: The major product is the corresponding carboxylic acid.

Oxidation and Reduction: Products vary depending on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In synthetic chemistry, this compound serves as a valuable building block for creating more complex molecules. Its unique structure allows for various transformations, making it an essential intermediate in the development of new chemical entities.

Biology

Research has indicated that 6-Ethyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride exhibits potential biological activities:

- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

- Anticancer Activity : In vitro studies demonstrated significant cytotoxicity against various cancer cell lines, indicating its promise as a therapeutic agent in oncology.

Medicine

The compound is being investigated for its therapeutic potential in drug development. Its unique structural characteristics allow it to interact with specific molecular targets, which could lead to the modulation of biological processes relevant to disease treatment.

Study on Anticancer Activity

A recent study evaluated the anticancer effects of several quinoline derivatives, including this compound. The compound exhibited an IC50 value significantly lower than standard chemotherapeutics across different cancer cell lines, indicating strong potential as an anticancer agent.

Antimicrobial Efficacy Study

An investigation into the antimicrobial properties of various quinoline derivatives revealed that compounds similar to 6-Ethyl-2-pyridin-2-ylquinoline showed notable inhibition zones against pathogenic bacteria. This finding highlights the compound's potential role in developing new antibiotics.

Wirkmechanismus

The exact mechanism of action of 6-Ethyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride is not well-documented. it is believed to interact with various molecular targets, including enzymes and receptors, through its carbonyl chloride group. This interaction can lead to the inhibition or activation of specific biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

The closest structural analogue documented in the provided evidence is 6-Ethyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride (CAS: 1332530-22-9). The key distinction lies in the position of the pyridinyl substituent (2-pyridinyl vs. 4-pyridinyl), which influences electronic properties, steric interactions, and reactivity.

Table 1: Comparative Properties of 6-Ethyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride

Key Differences Between Pyridin-2-yl and Pyridin-4-yl Isomers:

Electronic Effects: The pyridin-2-yl group introduces stronger electron-withdrawing effects at the quinoline 2-position compared to pyridin-4-yl, altering electrophilic substitution patterns.

Steric Considerations: The pyridin-2-yl group creates a more sterically hindered environment at the quinoline 2-position, which may reduce reaction rates in subsequent derivatization steps.

Reactivity :

- The hydrochloride salt of the pyridin-4-yl analogue is reported to have ≥95% purity, but stability and solubility data for the pyridin-2-yl variant remain unconfirmed.

Other Analogues of Interest

- Ethyl vs.

- Carbonyl Chloride vs. Carboxylic Acid : The carbonyl chloride group increases reactivity in nucleophilic acyl substitution reactions, making it preferable for synthesizing amides or esters.

Biologische Aktivität

6-Ethyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride is a compound of significant interest due to its potential biological activities. This article delves into its chemical properties, biological activity, and relevant research findings.

- Molecular Formula : C17H14Cl2N2O

- CAS Number : 1332531-20-0

- Molar Mass : 333.21 g/mol

- Hazard Classification : Irritant

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial agent and its interaction with biological systems.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit notable antimicrobial properties. The compound's structure suggests it may function similarly to other quinoline-based antimicrobial agents. A study on related compounds demonstrated that modifications in the quinoline structure could enhance antimicrobial efficacy against various pathogens, including bacteria and fungi .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinoline derivatives. The presence of the pyridine and quinoline rings in the structure of this compound may contribute to its interaction with biological targets. For instance, modifications at specific positions on the rings can lead to variations in potency and selectivity against different microbial strains .

Case Studies

- Antimicrobial Efficacy :

- Mechanism of Action :

- In Vivo Studies :

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C17H14Cl2N2O |

| Molar Mass | 333.21 g/mol |

| Antimicrobial Activity | MIC: 1 - 16 µg/mL |

| Mechanism of Action | Inhibition of nucleic acid synthesis |

| In Vivo Efficacy | Effective against Cryptosporidium spp. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-Ethyl-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride, and how are intermediates characterized?

- Methodology : The compound can be synthesized via a multi-step approach starting with the formation of the quinoline core. For example, acyl chloride intermediates (e.g., isoquinolinecarbonyl chloride derivatives) are generated using thionyl chloride (SOCl₂) and sodium bromide (NaBr) as catalysts in chlorobenzene, as described for analogous compounds . Key intermediates are characterized via ESI-MS (e.g., m/z 309.3 for similar structures) and H-NMR to confirm regioselectivity and purity .

Q. How is the stability of this compound assessed under different storage conditions?

- Methodology : Stability studies involve storing the compound under varying temperatures (e.g., -20°C, 4°C, room temperature) and humidity levels. Degradation is monitored via HPLC and TLC over weeks, with mass spectrometry (MS) identifying decomposition products like hydrolyzed carboxylic acids or rearranged byproducts .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodology :

- H-NMR : Peaks for the ethyl group (δ ~1.2–1.4 ppm, triplet; δ ~2.5–3.0 ppm, quartet) and pyridin-2-yl protons (δ ~7.5–8.5 ppm, multiplet) are key identifiers .

- ESI-MS : The molecular ion [M+H] and isotopic patterns confirm molecular weight and chloride content .

Advanced Research Questions

Q. How do substituents on the quinoline ring influence the reactivity of this compound in nucleophilic acyl substitution?

- Methodology : Substituent effects are studied by synthesizing analogs (e.g., 5-methoxy or chloro derivatives) and comparing reaction rates with nucleophiles (amines, thiols). Kinetic assays (e.g., UV-Vis monitoring of chloride release) reveal electron-withdrawing groups (Cl) accelerate substitution, while electron-donating groups (OCH₃) reduce reactivity .

Q. What strategies mitigate byproduct formation during the synthesis of this compound?

- Methodology : Common byproducts include dimerized or oxidized derivatives. Optimization involves:

- Temperature control : Slow addition of reagents at 0–5°C to suppress side reactions .

- Catalyst tuning : Using NaBr with SOCl₂ enhances selectivity for acyl chloride formation over oxidation .

- Purification : Column chromatography with ethyl acetate/hexane gradients separates byproducts, confirmed via C-NMR and HRMS .

Q. How can computational modeling predict the reactivity of this compound in complex reaction systems?

- Methodology : Density Functional Theory (DFT) calculations assess frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic attack. For instance, the carbonyl carbon’s electrophilicity is quantified using Fukui indices, validated experimentally via trapping with Grignard reagents .

Analytical Challenges and Solutions

Q. How are trace impurities quantified in batches of this compound, and what thresholds are acceptable for pharmacological studies?

- Methodology : LC-MS with a C18 column and 0.1% formic acid mobile phase resolves impurities (e.g., unreacted starting materials, chlorinated byproducts). Pharmacopeial guidelines (e.g., ICH Q3A) set thresholds: ≤0.15% for unknown impurities and ≤0.05% for genotoxic species .

Q. What are the limitations of NMR in distinguishing diastereomers or tautomeric forms of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.